Cas no 502143-36-4 (3-Amino-5,6-dibromopyrazine-2-carboxylic acid)
3-Amino-5,6-dibromopyrazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5,6-dibromopyrazine-2-carboxylic acid
- NSC-222778
- A871635
- CVA14336
- 3-amino-5,6-dibromopyrazine-2-carboxylicacid
- DTXSID60310213
- NSC222778
- 502143-36-4
-
- MDL: MFCD23135261
- Inchi: 1S/C5H3Br2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12)
- InChI Key: WBXGRVZPMSJEMJ-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C(C(=O)O)=N1)N)Br
Computed Properties
- Exact Mass: 296.85715g/mol
- Monoisotopic Mass: 294.85920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 89.1Ų
3-Amino-5,6-dibromopyrazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099002155-1g |
3-Amino-5,6-dibromopyrazine-2-carboxylic acid |
502143-36-4 | 95% | 1g |
$405.48 | 2023-09-01 | |
| Chemenu | CM168070-1g |
3-Amino-5,6-dibromopyrazine-2-carboxylic acid |
502143-36-4 | 95% | 1g |
$430 | 2021-08-05 | |
| TRC | A070610-50mg |
3-Amino-5,6-dibromopyrazine-2-carboxylic acid |
502143-36-4 | 50mg |
$ 305.00 | 2022-06-08 | ||
| TRC | A070610-100mg |
3-Amino-5,6-dibromopyrazine-2-carboxylic acid |
502143-36-4 | 100mg |
$ 505.00 | 2022-06-08 | ||
| Chemenu | CM168070-1g |
3-Amino-5,6-dibromopyrazine-2-carboxylic acid |
502143-36-4 | 95% | 1g |
$442 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651526-1g |
3-Amino-5,6-dibromopyrazine-2-carboxylic acid |
502143-36-4 | 98% | 1g |
¥3645.00 | 2024-05-11 |
3-Amino-5,6-dibromopyrazine-2-carboxylic acid Suppliers
3-Amino-5,6-dibromopyrazine-2-carboxylic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3-Amino-5,6-dibromopyrazine-2-carboxylic acid
Introduction to 3-Amino-5,6-dibromopyrazine-2-carboxylic acid (CAS No. 502143-36-4) and Its Emerging Applications in Chemical Biology
3-Amino-5,6-dibromopyrazine-2-carboxylic acid, identified by the chemical identifier CAS No. 502143-36-4, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of bromine substituents at the 5th and 6th positions, combined with an amino group at the 3rd position and a carboxylic acid moiety at the 2nd position, endows this molecule with distinct reactivity and potential biological activity.
The structural features of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid make it a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. The bromine atoms introduce electrophilic centers, facilitating various chemical transformations such as cross-coupling reactions, which are widely employed in synthetic organic chemistry. Additionally, the amino and carboxylic acid groups provide opportunities for further functionalization, enabling the construction of more complex molecules with tailored properties.
In recent years, there has been growing interest in exploring the biological activities of pyrazine derivatives. 3-Amino-5,6-dibromopyrazine-2-carboxylic acid has been investigated for its potential role in modulating various biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery. Specifically, its ability to interact with target proteins has been examined in the context of cancer therapy and inflammatory diseases.
One of the most compelling aspects of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is its utility as a building block in medicinal chemistry. The brominated pyrazine core serves as an effective scaffold for designing molecules that can selectively bind to biological targets. For instance, researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and other chronic diseases. The carboxylic acid group can be further modified to enhance solubility or to introduce additional binding interactions with biological targets.
The synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid involves multi-step organic transformations that highlight its synthetic accessibility. The bromination process is particularly noteworthy, as it requires precise control to ensure regioselectivity. Advanced synthetic methodologies have been employed to optimize yields and purity, making this compound more readily available for research purposes. These advancements in synthetic chemistry have opened new avenues for exploring its applications in drug development.
Recent advances in computational chemistry have also contributed to the understanding of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental validations, which have confirmed the predicted binding affinities and mechanisms of action.
The pharmaceutical industry has taken notice of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid due to its potential therapeutic applications. Several drug discovery programs have incorporated this compound as a key intermediate in developing novel small-molecule drugs. Its structural features allow for diverse modifications, enabling the creation of molecules with improved pharmacokinetic properties and reduced side effects. This adaptability makes it a valuable asset in medicinal chemistry libraries.
Moreover, 3-Amino-5,6-dibromopyrazine-2-carboxylic acid has shown promise in agrochemical research. Its ability to interact with biological targets relevant to plant growth and pest control has been explored, suggesting potential applications in developing new crop protection agents. The sustainability aspect of using such compounds is also being evaluated, as they may offer alternatives to traditional agrochemicals with fewer environmental impacts.
The future directions for research on 3-Amino-5,6-dibromopyrazine-2-carboxylic acid are vast and exciting. Further exploration of its biological activities will likely uncover new therapeutic opportunities across multiple disease areas. Additionally, advancements in synthetic methodologies will continue to enhance its accessibility and utility in drug development programs.
In conclusion,3-Amino-5,6-dibromopyrazine-2-carboxylic acid (CAS No. 502143-36-4) is a multifaceted compound with significant potential in chemical biology and pharmaceutical applications. Its unique structural features and reactivity make it a valuable scaffold for drug discovery and agrochemical development. As research progresses,this molecule is poised to play a crucial role in addressing unmet medical needs and advancing sustainable agricultural practices.
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